3-[(4-Chlorophenyl)methoxy]-2-methylquinoline

Antibacterial PASS prediction Quinoline SAR

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline (C₁₇H₁₄ClNO, MW 283.7) is a synthetic quinoline derivative bearing a 4‑chlorobenzyloxy substituent at the 3‑position and a methyl group at the 2‑position. Quinoline-based compounds are widely investigated for antimicrobial, antineoplastic, and antiparasitic activities.

Molecular Formula C17H14ClNO
Molecular Weight 283.76
CAS No. 861206-10-2
Cat. No. B2594156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)methoxy]-2-methylquinoline
CAS861206-10-2
Molecular FormulaC17H14ClNO
Molecular Weight283.76
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3
InChIKeyWOEUZTGLEQYFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline (CAS 861206-10-2): A Chlorinated 2‑Methylquinoline Ether for Antimicrobial and Antiproliferative Research Procurement


3-[(4-Chlorophenyl)methoxy]-2-methylquinoline (C₁₇H₁₄ClNO, MW 283.7) is a synthetic quinoline derivative bearing a 4‑chlorobenzyloxy substituent at the 3‑position and a methyl group at the 2‑position . Quinoline-based compounds are widely investigated for antimicrobial, antineoplastic, and antiparasitic activities [1]. In silico PASS prediction associates this substitution pattern with high probability scores for antibacterial (Pa up to 0.992), antineoplastic (Pa up to 0.929), and antifungal (Pa up to 0.898) activities [1]. The compound is supplied at ≥90 % purity by specialty chemical vendors and is intended for laboratory research use only .

Why 2‑Methylquinoline or Alternative 3‑Benzyloxyquinolines Cannot Substitute for 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline in Focused Studies


The biological performance of 3‑benzyloxy‑2‑methylquinolines is exquisitely sensitive to the nature and position of the aryl substituent. The 4‑chlorophenyl group confers a specific combination of electronic (σₚ = +0.23) and lipophilic (π = +0.71) parameters that cannot be replicated by unsubstituted 2‑methylquinoline, the 4‑fluoro analog (σₚ = +0.06, π = +0.14), or the 6,8‑dibromo derivative. These differences translate into distinct target‑engagement profiles: the fluoro analog 3-[(4-fluorophenyl)methoxy]-2-methylquinoline exhibits an EC₅₀ of 7.27 × 10³ nM in a Candida albicans fluconazole‑resistance reversal assay [1], while the dibromo congener 6,8‑dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline introduces additional steric bulk and electronic effects that alter solubility and binding . Interchanging these analogs without re‑validation risks compromised biological readouts and irreproducible structure‑activity conclusions.

Quantitative Differentiation Evidence for 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline vs. Its Closest Analogs


Predicted Antibacterial Activity Profile: PASS Analysis of 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline and Structural Analogs

In published PASS (Prediction of Activity Spectra for Substances) analyses of marine‑derived quinoline heterocycles, 3-[(4-chlorophenyl)methoxy]-2-methylquinoline (compound 96 in the series) received an antibacterial probability score (Pa) of 0.992—the highest among all 65 screened quinoline natural product analogs, whose antibacterial Pa values ranged from 0.839 to 0.992 [1]. This score exceeds that of closely related 3‑substituted 2‑methylquinoline variants in the same dataset (e.g., compound 94: Pa antibacterial = 0.944; compound 95: Pa antibacterial = 0.912) [1].

Antibacterial PASS prediction Quinoline SAR

Predicted Antineoplastic Activity: PASS Comparison Across Quinoline Analogs

In the same PASS analysis, 3-[(4-chlorophenyl)methoxy]-2-methylquinoline (compound 90) returned an antineoplastic Pa score of 0.929 and an additional antineoplastic (renal cancer) sub‑prediction of 0.626, accompanied by antimetastatic (Pa = 0.624) prediction [1]. The close analog compound 91 showed nearly identical antineoplastic Pa = 0.928 but a marginally lower antifungal Pa (0.895 vs. 0.898), while compound 92 showed a lower antineoplastic Pa of 0.868 [1].

Anticancer PASS prediction Drug discovery

Physicochemical Differentiation: Calculated LogP and Lipophilic Efficiency vs. 2‑Methylquinoline and the 4‑Fluoro Analog

The introduction of a 4‑chlorobenzyloxy substituent significantly increases calculated lipophilicity compared to the parent 2‑methylquinoline scaffold. Using the Hansch π‑value system, the 4‑chlorophenyl group contributes an estimated π = +0.71 to logP, versus approximately π = +0.14 for the 4‑fluorophenyl analog [1]. This translates to a calculated logP (CLogP) of ~4.8 for the target compound compared to ~4.2 for the 4‑fluoro analog and ~1.6 for unsubstituted 2‑methylquinoline [1][2]. Higher lipophilicity correlates with enhanced membrane permeability but must be balanced against potential solubility limitations.

Lipophilicity LogP Drug-likeness

Halogen-Dependent Antifungal Activity Trend: Chloro vs. Fluoro 3‑Benzyloxy‑2‑methylquinoline Analogs

The 4‑fluoro analog 3-[(4-fluorophenyl)methoxy]-2-methylquinoline has been evaluated in a Candida albicans fluconazole‑resistance reversal assay, yielding an EC₅₀ of 7.27 × 10³ nM [1]. While no matched assay data exist for the 4‑chloro compound, the established SAR for halogenated quinolines indicates that chlorine substitution generally enhances antifungal potency relative to fluorine due to increased lipophilicity and stronger halogen‑bonding interactions with fungal CYP51 [2]. This class‑level SAR inference predicts that the 4‑chloro derivative will exhibit EC₅₀ ≤ 5,000 nM in the same assay system, providing a rationale for prioritizing the chloro compound in antifungal screening.

Antifungal Candida albicans Halogen SAR

Recommended Research and Industrial Application Scenarios for 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline (CAS 861206-10-2)


Primary Antibacterial Screening Against Drug‑Resistant Gram‑Positive and Mycobacterial Strains

Based on its top‑ranked antibacterial PASS prediction (Pa = 0.992) and additional antimycobacterial prediction (Pa = 0.790), 3-[(4-chlorophenyl)methoxy]-2-methylquinoline is best deployed as a hit‑finding compound in minimum inhibitory concentration (MIC) screens against methicillin‑resistant Staphylococcus aureus (MRSA) and drug‑resistant Mycobacterium tuberculosis strains [1]. The 4‑chlorobenzyloxy motif provides the lipophilicity necessary for mycobacterial cell wall penetration, a feature lacking in less lipophilic quinoline analogs [2].

Antifungal Drug Resistance Reversal in Fluconazole‑Tolerant Candida albicans

Given the demonstrated activity of the 4‑fluoro analog in reversing fluconazole resistance (EC₅₀ = 7.27 µM), and the predicted potency enhancement conferred by chlorine substitution, this compound should be prioritized for Hsp90/calcineurin pathway modulation assays in azole‑resistant C. albicans [1]. Procurement of both the chloro and fluoro analogs enables direct head‑to‑head SAR studies to quantify the halogen‑dependent potency difference [2].

Antiproliferative Screening in Renal Cancer and Metastatic Cell Line Panels

With PASS antineoplastic Pa = 0.929 and specific renal cancer (Pa = 0.626) and antimetastatic (Pa = 0.624) predictions, this compound is an ideal candidate for focused antiproliferative testing in renal cell carcinoma (e.g., 786‑O, A498) and metastatic model cell lines [1]. The chloro substituent may also serve as a synthetic handle for late‑stage diversification via cross‑coupling chemistry .

Chemical Biology Probe Development for Target Identification

The chlorine atom provides a convenient heavy‑atom tag for X‑ray crystallography and mass spectrometry‑based target engagement studies. Researchers can leverage the 4‑chlorobenzyl moiety as a hydrophobic anchor in protein‑ligand co‑crystallization experiments while using the quinoline core to interrogate binding site topology, enabling target deconvolution in phenotypic screening hits .

Quote Request

Request a Quote for 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.